molecular formula C11H9NO3S B3487499 (5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 92286-56-1

(5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3487499
CAS No.: 92286-56-1
M. Wt: 235.26 g/mol
InChI Key: IPQWMGNQGDHUJR-UHFFFAOYSA-N
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Description

(5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring fused with a dione structure and a methoxyphenyl group

Scientific Research Applications

(5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Thiazolidine derivatives, including “5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione”, have potential for further exploration due to their diverse therapeutic and pharmaceutical activity . Future research could focus on developing multifunctional drugs and improving their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or receptor functions. The compound’s thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione compound with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives

Properties

IUPAC Name

5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQWMGNQGDHUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344363
Record name 2,4-Thiazolidinedione, 5-[(3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92286-56-1
Record name 2,4-Thiazolidinedione, 5-[(3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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